molecular formula C62H32N6 B13744123 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile

4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile

Cat. No.: B13744123
M. Wt: 861.0 g/mol
InChI Key: GDMDZKNEMIOCFW-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile is a complex organic compound with a unique structure It is characterized by its multiple benzene rings and nitrile groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Formation of the Core Structure: The core structure, 9,10-Dihydro-9,10-[1,2]benzenoanthracene, is synthesized through a series of cyclization reactions.

    Introduction of Benzonitrile Groups: The nitrile groups are introduced through nucleophilic substitution reactions, where halogenated precursors react with cyanide ions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenated compounds and cyanide ions are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile has several scientific research applications:

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool, particularly in the field of cancer research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile involves its interaction with specific molecular targets. The compound’s multiple benzene rings and nitrile groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid
  • 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde

Uniqueness

What sets 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile apart from similar compounds is its specific arrangement of nitrile groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C62H32N6

Molecular Weight

861.0 g/mol

IUPAC Name

4-[5,11,12,17,18-pentakis(4-cyanophenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzonitrile

InChI

InChI=1S/C62H32N6/c63-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-64)4-16-44)62-59-29-53(47-21-9-41(35-67)10-22-47)51(45-17-5-39(33-65)6-18-45)27-57(59)61(55)58-28-52(46-19-7-40(34-66)8-20-46)54(30-60(58)62)48-23-11-42(36-68)12-24-48/h1-30,61-62H

InChI Key

GDMDZKNEMIOCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC3=C(C=C2C4=CC=C(C=C4)C#N)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C=C(C(=C6)C1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N

Origin of Product

United States

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